rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo
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Overview
Description
rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo: is a synthetic compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the bicyclic structure, which can be further derivatized through numerous transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photochemical reactions and other efficient synthetic techniques ensures that the compound can be produced in sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions: rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure or the benzamide moiety.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms or the benzamide group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the bicyclic structure.
Scientific Research Applications
rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo has several scientific research applications, including:
Biology: It is studied for its potential biological activity and interactions with various biological targets.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo involves its interaction with specific molecular targets. For example, it has been shown to act as an inhibitor of the bromodomain and extra-terminal (BET) proteins, which play a role in regulating gene expression . The compound binds to the bromodomain, preventing it from interacting with acetylated histones and thereby modulating gene transcription.
Comparison with Similar Compounds
rac-N5-((1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl)-N7,3-dimethyl-3-phenyl-2,3-dihydrobenzofuran-5,7-dicarboxamide: This compound shares a similar bicyclic structure and is also a potent BET inhibitor.
rac-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol: Another compound with a related bicyclic structure, used in pharmaceutical research.
Uniqueness: rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2694063-03-9 |
---|---|
Molecular Formula |
C13H13F2NO |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
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